molecular formula C13H11ClO2 B6370378 2-(2-Chloro-5-methoxyphenyl)phenol CAS No. 1261959-53-8

2-(2-Chloro-5-methoxyphenyl)phenol

Cat. No.: B6370378
CAS No.: 1261959-53-8
M. Wt: 234.68 g/mol
InChI Key: CNFNKJXVLVHXDF-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)phenol (IUPAC name: 2-Chloro-5-methoxyphenol) is an aromatic compound with the molecular formula C₇H₇ClO₂ and a molecular weight of 158.58 g/mol . It features a phenol core substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position. Key identifiers include the ChemSpider ID 123764 and synonyms such as 4-Chloro-3-hydroxyanisole and 6-Chloro-m-guaiacol . The compound is typically synthesized via electrophilic substitution or cross-coupling reactions, as evidenced by its derivatives in catalytic processes .

Properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-9-6-7-12(14)11(8-9)10-4-2-3-5-13(10)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFNKJXVLVHXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683557
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-53-8
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The reaction is typically carried out in the presence of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

5-(2-Chloro-5-methoxyphenyl)pent-1-en-3-ol (S17)

  • Structure: Features a pentenol chain attached to the aromatic ring.
  • Synthesis : Prepared via Grignard reaction (vinyl magnesium bromide and 3-(2-chloro-5-methoxyphenyl)propanal in THF) with an 89% yield .
  • Properties : Clear yellow oil; characterized by $ ^1H $ NMR (δ 5.85–5.76 ppm for vinyl protons) and HRMS (m/z 267.1084 [M+H]⁺) .
  • Comparison: The aliphatic chain introduces hydrophobicity, contrasting with the parent phenol’s polar hydroxyl group.

(E)-1-Chloro-2-(5-chloropent-3-en-1-yl)-4-methoxybenzene (S18)

  • Structure : Dichlorinated aromatic core with a pentenyl chain.
  • Synthesis : Derived from S17 using thionyl chloride (DCM solvent, 91% yield ) .
  • Properties : Colorless oil; $ ^1H $ NMR shows allylic protons at δ 2.62–2.53 ppm.
  • Comparison: The additional chlorine enhances electrophilicity, making S18 more reactive in cross-coupling reactions compared to the parent phenol .

Boronic Acid and Cross-Coupling Intermediates

(2-Chloro-5-methoxyphenyl)boronic Acid (21)

  • Structure : Boronic acid (-B(OH)₂) substituent at the 2-position.
  • Synthesis : Generated via Pd-catalyzed borylation with 91% conversion and 86% isolated yield .
  • Applications : Key intermediate in Suzuki-Miyaura couplings for biaryl synthesis.
  • Comparison: The boronic acid group enables participation in cross-coupling reactions, a property absent in the parent phenol .

(E)-Ethyl 3-(2-Chloro-5-methoxyphenyl)acrylate (12qb)

  • Structure : Acrylate ester with conjugated double bond.
  • Synthesis : Pd-catalyzed C–H olefination of p-chloroanisole; 60% yield .
  • Properties : Clear oil; characterized by $ ^1H $ NMR (δ 6.45 ppm for trans-vinyl proton).
  • Comparison: The ester group enhances stability and solubility in organic solvents compared to the phenolic hydroxyl group .

Nitrile and Acetonitrile Derivatives

2-(2-Chloro-5-methoxyphenyl)acetonitrile

  • Structure : Acetonitrile (-CH₂CN) substituent.
  • Properties : Predicted collision cross-section (CCS) of 133.0 Ų for [M+H]⁺ adduct .
  • Comparison: The nitrile group increases molecular polarity (CCS = 128.5 Ų for [M-H]⁻), offering distinct chromatographic behavior compared to the parent phenol .

Dichlorinated and Biphenyl Derivatives

3-Chloro-5-(2-Chloro-5-methoxyphenyl)phenol

  • Structure : Dual chlorine substituents (3- and 5-positions).
  • Comparison : Increased molecular weight (265.10 g/mol vs. 158.58 g/mol) and enhanced lipophilicity due to additional chlorine .

Methyl 2-[4-(2-Chloro-5-methoxyphenyl)phenyl]acetate

  • Structure : Biphenyl core with ester and methoxy groups.
  • Properties : Molecular weight 290.74 g/mol ; used in polymer precursors .

Key Data Tables

Table 2: Physical Properties

Compound Boiling Point Solubility Spectral Data ($ ^1H $ NMR)
5-(2-Chloro-5-methoxyphenyl)pent-1-en-3-ol Not reported THF, hexanes δ 5.85–5.76 (vinyl H)
(2-Chloro-5-methoxyphenyl)boronic acid Not reported Chloroform:MeOH (9:1) δ 8.20 (aromatic H)
3-Chloro-5-(2-chloro-5-methoxyphenyl)phenol Not reported DCM, ethyl acetate Not reported

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